molecular formula C13H12N4 B1491676 6-cyclobutyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile CAS No. 2098058-24-1

6-cyclobutyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile

Cat. No.: B1491676
CAS No.: 2098058-24-1
M. Wt: 224.26 g/mol
InChI Key: ZCADVRYDTZHORD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Cyclobutyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile is a chemical compound designed for research and development purposes. This compound belongs to the imidazo[1,2-b]pyrazole chemical class, which has been identified in scientific literature as a scaffold of high interest for developing multi-target anti-inflammatory agents . Hybrid molecules incorporating the imidazopyrazole structure have shown promising activity in inhibiting reactive oxygen species (ROS) production in human cells, such as neutrophils and platelets, which is a key pathway in the inflammatory response . Furthermore, related structures have been investigated for their potential to act as phosphodiesterase type 4 (PDE4) inhibitors, a target relevant for inflammatory conditions and neurodegenerative diseases . The specific substitution pattern of this compound, featuring a cyclobutyl group and a prop-2-yn-1-yl (propargyl) chain, is typical in medicinal chemistry efforts to optimize pharmacokinetic properties and target affinity. This product is intended for research applications only and is not for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate care in a controlled laboratory environment.

Properties

IUPAC Name

6-cyclobutyl-1-prop-2-ynylimidazo[1,2-b]pyrazole-7-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4/c1-2-6-16-7-8-17-13(16)11(9-14)12(15-17)10-4-3-5-10/h1,7-8,10H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCADVRYDTZHORD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C=CN2C1=C(C(=N2)C3CCC3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Cyclobutyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile is a synthetic compound belonging to the imidazo[1,2-b]pyrazole family. Its unique structure, characterized by a cyclobutyl group and a cyano substituent, suggests potential biological activities that have been the subject of recent research. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

The biological activity of this compound is largely attributed to its interaction with various biological targets, particularly enzymes and receptors involved in signaling pathways. The imidazole ring facilitates these interactions, allowing the compound to modulate biological processes effectively.

Biological Activity Overview

Research has indicated that compounds within the imidazo[1,2-b]pyrazole class may exhibit several biological activities:

  • Kinase Inhibition : Preliminary studies suggest that this compound may inhibit specific kinases involved in cancer progression and inflammatory responses. The precise molecular targets are still under investigation.
  • Anti-inflammatory Properties : Similar compounds have demonstrated the ability to suppress pro-inflammatory cytokines such as TNF-alpha and IL-6. For instance, derivatives of pyrazoles have shown significant inhibition percentages in vitro, indicating potential anti-inflammatory applications .
  • Antimicrobial Activity : Some derivatives of imidazo[1,2-b]pyrazoles have exhibited promising antimycobacterial activity against Mycobacterium tuberculosis, suggesting that this compound could be explored for its antimicrobial properties .

Case Study 1: COX Inhibition

A study focused on related pyrazole compounds revealed that certain derivatives acted as selective COX-2 inhibitors with moderate to high potency. The most active compounds demonstrated IC50 values comparable to established drugs like celecoxib . This suggests that 6-cyclobutyl derivatives could be developed further for anti-inflammatory therapies.

Case Study 2: Antimycobacterial Activity

In a comparative analysis of various pyrazole derivatives against M. tuberculosis, compounds similar to 6-cyclobutyl showed significant antimicrobial activity with MIC values indicating effectiveness at low concentrations (e.g., MIC = 6.25 μg/mL) . These findings highlight the potential for developing new treatments for tuberculosis.

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectReference
Kinase InhibitionPotential inhibition of kinasesOngoing research
Anti-inflammatorySuppression of TNF-alpha and IL-6
AntimicrobialEffective against M. tuberculosis

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 6-Cyclobutyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile
  • CAS Registry Number : 2098058-24-1
  • Molecular Formula : C₁₃H₁₂N₄
  • Molecular Weight : 224.26 g/mol .

Structural Features :
The compound consists of an imidazo[1,2-b]pyrazole core substituted with a cyclobutyl group at position 6, a propargyl (prop-2-yn-1-yl) group at position 1, and a nitrile (carbonitrile) group at position 5. The cyclobutyl moiety introduces steric bulk, while the propargyl group enhances reactivity due to its terminal alkyne functionality .

Applications and Status :
Primarily used in research settings, this compound has been discontinued commercially due to challenges in handling its explosive, flammable, and corrosive properties. It also poses significant environmental risks, including toxicity to aquatic life .

The imidazo[1,2-b]pyrazole scaffold is a versatile pharmacophore. Below is a comparative analysis of structurally related compounds, focusing on substituents, biological activity, synthesis, and safety.

Table 1: Structural and Functional Comparison
Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Features Biological Activity/Application Reference
This compound Cyclobutyl (6), Propargyl (1), Nitrile (7) 224.26 High reactivity (propargyl), steric hindrance (cyclobutyl) Research use (discontinued)
ZINC13142972 Hydroxymethyl oxolane, Nitrile (7) Not reported Sugar-like substituent; targets GlpX and DIP1084 proteins Antimicrobial candidate
5-Amino-3-(4-methylbenzylideneamino)-1-phenyl-7-p-tolyl-7H-pyrrolo[1,2-c]imidazole-6-carbonitrile (14a) Arylideneamino (3), Aryl (1,7), Nitrile (6) Not reported Planar aromatic system; synthesized via 2-propanol reflux Intermediate for heterocyclic chemistry
3-(5-Cyano-2-fluorophenyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile (10i) Fluorophenyl (3), SEM-protected (1), Nitrile (7) Not reported Electrophilic substitution; synthesized via Pd-catalyzed cross-coupling Drug discovery intermediate
2-Aryl-6-(arylamino)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile Aryl (2), Arylamino (6), Nitrile (7) Not reported Amino-aryl substituents; synthesized via multicomponent reactions Anticancer/antiviral research
Key Observations :

Substituent Impact on Reactivity: The propargyl group in the target compound enhances its reactivity, making it prone to explosive decomposition . In contrast, SEM-protected derivatives (e.g., compound 10i) stabilize reactive sites for controlled functionalization .

Biological Activity: ZINC13142972 demonstrates specificity for bacterial targets (GlpX and DIP1084), leveraging its hydroxymethyl oxolane moiety for solubility and target engagement . Arylamino derivatives (e.g., from ) show promise in oncology due to their ability to intercalate DNA or inhibit kinase activity.

  • Cyclocondensation: As seen in pyrroloimidazole derivatives (e.g., 14a) using 2-propanol reflux .
  • Cross-Coupling : Pd-catalyzed reactions for introducing aryl/heteroaryl groups (e.g., compound 10i) .

Safety and Handling :

  • The target compound’s explosive and flammable nature necessitates stringent storage (-20°C, inert atmosphere) and handling protocols (PPE, spill containment) .
  • In contrast, SEM-protected derivatives (e.g., 10i) and aryl-substituted analogs (e.g., 14a) exhibit lower acute hazards .

Preparation Methods

Synthesis of the Imidazo[1,2-b]pyrazole Core

The imidazo[1,2-b]pyrazole ring system is generally synthesized by cyclocondensation of appropriate pyrazole derivatives with aldehydes or equivalents under acidic or basic catalysis. A common approach involves:

  • Starting from a 3-aminopyrazole derivative.
  • Reacting with α-haloketones or aldehydes to form the fused imidazo ring.
  • Cyclization promoted by heating or catalytic conditions.

This step sets the foundation for further functionalization at defined positions on the heterocyclic ring.

Introduction of the Cyclobutyl Group at the 6-Position

The 6-cyclobutyl substituent can be introduced either by:

  • Using a cyclobutyl-substituted pyrazole precursor before ring closure, or
  • Post-cyclization functionalization via metal-catalyzed cross-coupling reactions (e.g., Suzuki or Negishi coupling) using cyclobutyl boronic acid or cyclobutyl organometallic reagents.

This choice depends on the availability of starting materials and the stability of intermediates.

Installation of the Propargyl Group at the 1-Position

The propargyl (prop-2-yn-1-yl) substituent at the nitrogen (N1) of the imidazo ring is typically introduced via N-alkylation:

  • The imidazo[1,2-b]pyrazole core is treated with propargyl bromide or propargyl chloride in the presence of a base (e.g., potassium carbonate or sodium hydride).
  • The reaction is carried out in polar aprotic solvents like DMF or DMSO at controlled temperatures to ensure selective N1 alkylation without side reactions.

Introduction of the Cyano Group at the 7-Position

The cyano group at the 7-position is often introduced by:

  • Electrophilic substitution if the position is activated, or
  • Via a nucleophilic aromatic substitution if a suitable leaving group (e.g., halogen) is present at the 7-position on the heterocycle.
  • Alternatively, transition metal-catalyzed cyanation reactions can be employed, such as palladium-catalyzed cyanation using potassium cyanide or other cyanide sources under mild conditions.

Representative Synthetic Route and Conditions

A typical synthetic route based on literature analogs and patent disclosures might be summarized as follows:

Step Reaction Type Reagents/Conditions Outcome
1 Cyclocondensation 3-aminopyrazole + aldehyde, acid/base catalyst, heat Formation of imidazo[1,2-b]pyrazole core
2 Cross-coupling Cyclobutyl boronic acid, Pd catalyst, base, solvent Introduction of cyclobutyl at C6
3 N-Alkylation Propargyl bromide, K2CO3, DMF, room temp to 60°C N1-propargyl substitution
4 Cyanation Pd catalyst, KCN or Zn(CN)2, ligand, solvent, heat Introduction of cyano group at C7

Research Findings and Optimization Notes

  • Selectivity: N1-alkylation with propargyl halides is generally selective under mild base conditions, avoiding over-alkylation or side reactions.
  • Cross-coupling efficiency: The use of palladium catalysts with appropriate ligands (e.g., phosphines) enhances the yield of the cyclobutyl substitution step.
  • Cyanation step: Transition metal-catalyzed cyanation is preferred over direct nucleophilic substitution for better functional group tolerance and milder conditions.
  • Purification: The final compound is typically purified by column chromatography or recrystallization to achieve high purity suitable for biological testing.
  • Yields: Overall yields for multi-step synthesis vary but can be optimized to exceed 50% through careful control of reaction parameters.

Summary Table of Preparation Methods

Preparation Step Methodology Key Reagents/Conditions Challenges/Considerations
Imidazo[1,2-b]pyrazole core formation Cyclocondensation 3-aminopyrazole, aldehyde, acid/base catalyst Control of regioselectivity, ring closure efficiency
Cyclobutyl group introduction Pd-catalyzed cross-coupling Cyclobutyl boronic acid, Pd catalyst, base Catalyst choice, reaction time
Propargyl group installation N-alkylation Propargyl bromide, K2CO3, DMF Selectivity for N1, avoiding side reactions
Cyano group introduction Pd-catalyzed cyanation KCN or Zn(CN)2, Pd catalyst, ligand Toxicity of cyanide, reaction optimization

Q & A

Q. What are the standard synthetic protocols for 6-cyclobutyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile?

Methodological Answer: The synthesis typically involves metalation reactions followed by electrophilic substitution. For example:

  • Step 1: React the imidazo[1,2-b]pyrazole core with ZnCl₂ in THF at 60°C for 17 hours to activate the position for substitution .
  • Step 2: Introduce the cyclobutyl group via electrophilic reagents (e.g., brominated intermediates) using catalysts like PEPPSI-iPr (2 mol%) .
  • Step 3: Purify via column chromatography (silica gel, iHex/EtOAc = 4:1 with 5% NEt₃) to isolate the product in yields up to 82% .

Q. Which spectroscopic techniques are critical for structural confirmation?

Methodological Answer: Key techniques include:

  • NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR to verify substituent positions and purity. For example, ¹⁹F NMR confirms fluorinated analogs .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., calculated [M⁺] = 398.2133, observed 398.2134) .
  • Infrared (IR) Spectroscopy: Detects functional groups like nitriles (C≡N stretch ~2200 cm⁻¹) .

Q. What initial biological screening approaches are recommended for this compound?

Methodological Answer:

  • Enzyme Inhibition Assays: Test against targets like fructose bisphosphatase (glpX) using in vitro enzymatic assays, as seen with structurally related imidazo[1,2-b]pyrazole derivatives .
  • Cytotoxicity Screening: Employ cell viability assays (e.g., MTT) on cancer cell lines, given the reported activity of similar compounds .

Advanced Research Questions

Q. How can catalytic conditions be optimized to improve synthesis yields?

Methodological Answer:

  • Catalyst Screening: Compare Pd(PPh₃)₄ (44% yield) with PEPPSI-iPr (82% yield) under identical conditions to identify optimal systems .
  • Temperature/Time Adjustments: Increase reaction time (e.g., 17 hours vs. 2 hours) for sluggish steps, as seen in ZnCl₂-mediated metalation .
  • Electrophile Stoichiometry: Use 2.0 equivalents of ethyl cyanoformate to drive reactions to completion .

Q. How to resolve discrepancies in crystallographic data during structural refinement?

Methodological Answer:

  • SHELXL Refinement: Employ anisotropic displacement parameters and TWIN/BASF commands to model twinning or disorder .
  • Validation Tools: Use checkCIF to identify geometric outliers (e.g., bond lengths deviating >3σ from averages) .
  • Data Collection: Ensure high-resolution (<1.0 Å) datasets to reduce ambiguity in electron density maps .

Q. What computational strategies predict biological targets for this compound?

Methodological Answer:

  • Molecular Docking: Screen against targets like FecCD-family proteins using AutoDock Vina, as demonstrated for ZINC13142972, a related imidazo[1,2-b]pyrazole analog .
  • Pharmacophore Modeling: Map electrostatic and hydrophobic features to prioritize targets (e.g., NP_939445.1) .
  • ADMET Prediction: Use SwissADME to assess bioavailability and toxicity risks before in vivo studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-cyclobutyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile
Reactant of Route 2
Reactant of Route 2
6-cyclobutyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole-7-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.